6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,2-a][1,2,4]triazole derivatives has been explored in various studies. In one such study, researchers synthesized 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives by reacting (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones. This reaction yielded high to excellent results in terms of product yield and reaction time. The structures of the synthesized compounds were characterized using spectral data from IR, 1H NMR, and 13C NMR, and were further supported by theoretical results obtained through Density Functional Theory (DFT) .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was analyzed using DFT, which helped in optimizing the structures and computing the energies and vibrational frequencies. The IR and 1H NMR shielding tensors were also calculated theoretically and showed excellent agreement with the experimental data. This indicates that the theoretical methods used were reliable for predicting the molecular structure of the synthesized pyrazolo[1,5-a]pyrimidine derivatives .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,2-a][1,2,4]triazole derivatives can be inferred from the regioselective alkylation of related compounds. For instance, the alkylation of 1H-6-methyl-3-phenyl-pyrazolo[5,1-c][1,2,4]triazole and its ethoxycarbonyl derivative led to 1-N-alkylated products. This reaction was confirmed by NMR spectroscopy and mass spectrometry, indicating a preference for N-alkylation in these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,2-a][1,2,4]triazole derivatives are crucial for their potential applications. The study of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles revealed the optimal conditions for their synthesis and confirmed the structure of the chemical transformation products. The physical properties were recorded, and molecular docking studies were conducted to assess the biological potential of these compounds. The docking studies targeted 14-α-demethylase lanosterol, suggesting a probability of the synthesized compounds affecting the enzyme's activity, which is relevant for antifungal applications .
Scientific Research Applications
Catalysis and Synthesis
A significant application area for 6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione derivatives involves catalysis and synthesis. Shaterian and Kangani (2013) synthesized pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives using basic ionic liquids as catalysts under solvent-free conditions. This approach highlights the use of these derivatives in green chemistry and efficient catalysis processes (Shaterian & Kangani, 2013).
Synthesis in Pharmaceutical Research
In pharmaceutical research, these derivatives are utilized in the synthesis of various compounds. Gupta, Saluja, and Khurana (2016) achieved the synthesis of hydroxy pyrazolo[1,2-a][1,2,4]triazoles through a DBU mediated one-pot reaction, demonstrating the compound's utility in synthesizing potentially pharmaceutically relevant compounds (Gupta, Saluja, & Khurana, 2016).
Anti-Cancer Research
The derivatives of 6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione have also been studied for their potential anti-cancer properties. Nejat, Mahjoub, Hekmatian, Javidi, and Babashah (2018) synthesized a series of these derivatives and investigated their cytotoxic effects on human breast cancer cell lines, demonstrating a potential application in cancer therapy (Nejat et al., 2018).
Future Directions
properties
IUPAC Name |
6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-9-6-12-10(16)14(11(17)13(12)7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDWYHLIHMAPKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2N1C(=O)N(C2=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333485 | |
Record name | 6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787451 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione | |
CAS RN |
696656-68-5 | |
Record name | 6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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